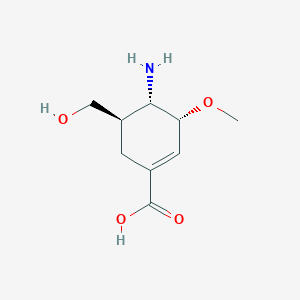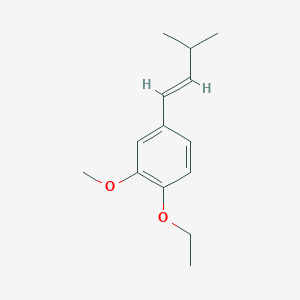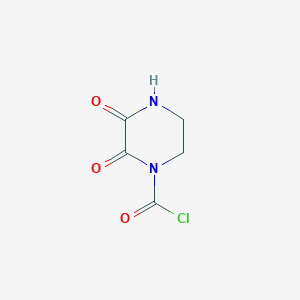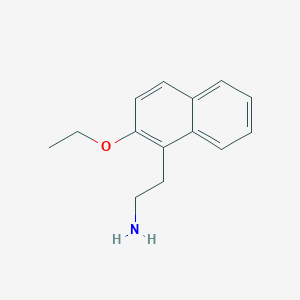
2-(2-Ethoxynaphthalen-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxynaphthalen-1-yl)ethanamine, commonly known as ENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of ENE is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
ENE has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ENE inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of various receptors, including the adenosine A1 receptor and the serotonin 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
ENE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It also exhibits a high degree of stability, making it suitable for long-term storage. However, ENE has some limitations as a research tool. It is relatively expensive, and its synthesis requires specialized equipment and expertise.
Orientations Futures
Future research on ENE could focus on its potential applications in drug delivery systems. It could also be studied for its potential use as a fluorescent probe in bioimaging. Additionally, further studies could be conducted to elucidate the exact mechanism of action of ENE and its potential therapeutic applications.
Méthodes De Synthèse
ENE can be synthesized through a multi-step process, which involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol. This intermediate product is then reacted with ethylamine in the presence of a dehydrating agent to form ENE.
Applications De Recherche Scientifique
ENE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ENE has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In material science, ENE has been studied for its potential use as a fluorescent probe due to its unique photophysical properties. It has also been used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
180334-20-7 |
|---|---|
Nom du produit |
2-(2-Ethoxynaphthalen-1-yl)ethanamine |
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(2-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8H,2,9-10,15H2,1H3 |
Clé InChI |
RTRLXMSYJNWWHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
Synonymes |
1-Naphthaleneethanamine,2-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



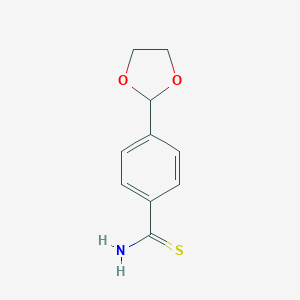
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
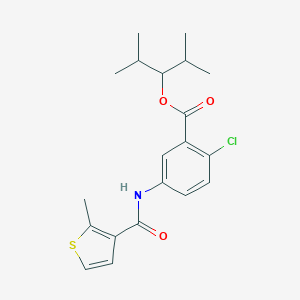
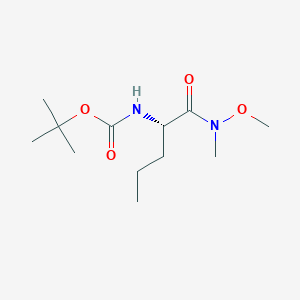
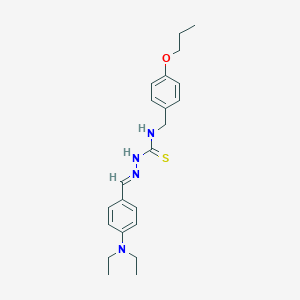
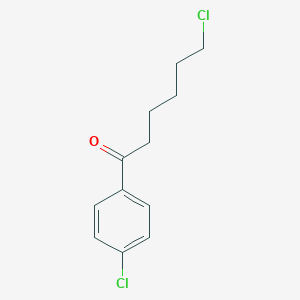
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
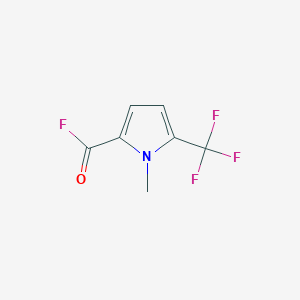
![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
